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Compound of Interest

6-Methoxypyrazine-2-carboxylic
Compound Name: o
aci

Cat. No.: B183360

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Methoxypyrazine-2-carboxylic acid. Due to the limited availability of public experimental
spectra for this specific compound, this guide combines known properties, predicted
spectroscopic data based on analogous compounds, and detailed experimental protocols for
acquiring such data. This document is intended to serve as a valuable resource for researchers
in medicinal chemistry, analytical chemistry, and drug development.

Chemical Properties

Basic chemical information for 6-Methoxypyrazine-2-carboxylic acid is summarized in the

table below.
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Property Value

CAS Number 24005-61-6[1][2]

Molecular Formula CeHsN203[1][2]

Molecular Weight 154.12 g/mol [2]

IUPAC Name 6-methoxypyrazine-2-carboxylic acid[1][2]
Synonyms 6-Methoxy-2-pyrazinecarboxylic acid
Melting Point 176-181 °CJ[2]

Boiling Point 176-181 °CJ[2]

Predicted Spectroscopic Data

The following tables present predicted spectroscopic data for 6-Methoxypyrazine-2-
carboxylic acid. These predictions are based on the analysis of structurally similar
compounds, such as 2-pyrazinecarboxylic acid and various methoxy-substituted pyrazines, as
well as established principles of spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted *H NMR Data (Solvent: DMSO-de)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Carboxylic Acid (-
~13.0 Broad Singlet 1H
COOH)
~8.6 Singlet 1H Pyrazine Ring H-3
~8.3 Singlet 1H Pyrazine Ring H-5
~4.0 Singlet 3H Methoxy (-OCHs)

Predicted 3C NMR Data (Solvent: DMSO-ds)
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Chemical Shift (6) ppm

Assignment

~165 Carboxylic Acid Carbonyl (C=0)
~160 Pyrazine Ring C-6

~145 Pyrazine Ring C-2

~140 Pyrazine Ring C-3

~135 Pyrazine Ring C-5

~55 Methoxy Carbon (-OCHs)

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm~12)

Intensity

Assignment

O-H stretch (Carboxylic Acid)

3300-2500 Broad, Strong

[31[4]
~3100 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch (Methoxy)

C=0 stretch (Carboxylic Acid)
1725-1700 Strong

[31[5]

) Aromatic C=C and C=N

1600-1450 Medium-Strong

stretch[6]

Asymmetric C-O-C stretch
~1250 Strong

(Methoxy)

Symmetric C-O-C stretch
~1050 Medium

(Methoxy)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electrospray lonization - ESI)
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The predicted mass-to-charge ratios for various adducts of 6-Methoxypyrazine-2-carboxylic
acid are listed below.[7]

Adduct Predicted m/z
[M+H]* 155.04512
[M+Na]* 177.02706
[M-H]~ 153.03056

+ 4 .
[M+NHa]* 172.07166
[M+K]* 193.00100

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of
spectroscopic data for 6-Methoxypyrazine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general workflow for acquiring NMR spectra is depicted below.

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.
Detailed Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 6-Methoxypyrazine-2-carboxylic
acid in a suitable deuterated solvent, such as DMSO-ds, in a 5 mm NMR tube. The choice of
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solvent is critical to ensure solubility and minimize overlapping signals.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

e 1H NMR Acquisition:
o Tune and match the probe to the proton frequency.
o Acquire a standard one-dimensional *H spectrum.
o Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).

o Optimize the number of scans, acquisition time, and relaxation delay to achieve a good
signal-to-noise ratio and accurate integration.

e 13C NMR Acquisition:
o Tune and match the probe to the carbon frequency.
o Acquire a proton-decoupled 13C spectrum to obtain singlets for each carbon signal.

o Set the spectral width to encompass the expected range of carbon chemical shifts
(typically 0-200 ppm).

o A significantly larger number of scans will be necessary compared to 'H NMR due to the
low natural abundance of the 13C isotope.

o Data Processing: Process the raw free induction decay (FID) data using appropriate NMR
software. This involves Fourier transformation, phase correction, baseline correction, and
referencing the spectra (typically to tetramethylsilane, TMS, at 0.00 ppm). For *H NMR, the
peaks should be integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

The workflow for obtaining an IR spectrum of a solid sample is outlined below.
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Caption: Workflow for solid-state IR spectroscopy using ATR.
Detailed Methodology (Attenuated Total Reflectance - ATR):

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be subtracted from the sample spectrum to remove contributions from the instrument and
atmosphere.

» Sample Application: Place a small amount of the solid 6-Methoxypyrazine-2-carboxylic
acid sample directly onto the ATR crystal.

» Data Acquisition: Apply pressure to the sample using the ATR's pressure arm to ensure good
contact with the crystal. Acquire the sample spectrum over the desired range, typically 4000-
400 cm™1.

o Data Processing: The final spectrum is presented as the ratio of the sample spectrum to the
background spectrum, usually in terms of percent transmittance or absorbance versus
wavenumber (cm™2).

Mass Spectrometry (MS)

The general process for analyzing a sample by mass spectrometry is shown below.
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Caption: General workflow for mass spectrometry analysis.
Detailed Methodology (Electrospray lonization - ESI):

o Sample Preparation: Dissolve a small amount of 6-Methoxypyrazine-2-carboxylic acid in a
suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately
1-10 pg/mL.

 Instrumentation: Employ a mass spectrometer equipped with an ESI source.
o Data Acquisition:
o Infuse the sample solution directly into the ESI source at a constant flow rate.

o Optimize the ion source parameters, such as capillary voltage and desolvation
temperature, to achieve stable and efficient ionization.

o Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500).
Both positive and negative ion modes should be used to detect different adducts.

o Data Processing: The resulting data is processed to generate a mass spectrum, which is a
plot of ion intensity versus m/z. The spectrum is then analyzed to identify the molecular ion
peak and any characteristic fragment ions. For high-resolution mass spectrometry (HRMS),
the exact mass can be used to confirm the elemental composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b183360?utm_src=pdf-body-img
https://www.benchchem.com/product/b183360?utm_src=pdf-body
https://www.benchchem.com/product/b183360?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. 6-METHOXYPYRAZINE-2-CARBOXYLIC ACID | CAS 24005-61-6 [matrix-fine-
chemicals.com]

2. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
e 3. echemi.com [echemi.com]

e 4. chem.libretexts.org [chem.libretexts.org]

5. hilarispublisher.com [hilarispublisher.com]

e 6. researchgate.net [researchgate.net]

e 7. PubChemlLite - 6-methoxypyrazine-2-carboxylic acid (C6HE6N203)
[pubchemlite.lcsb.uni.lu]

 To cite this document: BenchChem. [Spectroscopic Profile of 6-Methoxypyrazine-2-
carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183360#spectroscopic-data-of-6-methoxypyrazine-2-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact
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